molecular formula C5H10O2 B047073 2-Methylbutanoic acid CAS No. 116-53-0

2-Methylbutanoic acid

Cat. No.: B047073
CAS No.: 116-53-0
M. Wt: 102.13 g/mol
InChI Key: WLAMNBDJUVNPJU-UHFFFAOYSA-N
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Description

2-Methylbutanoic acid (C₅H₁₀O₂), also known as 2-methylbutyric acid, is a branched-chain short-chain fatty acid (BCSCFA) with a pungent, cheesy odor. It occurs naturally in fermented foods, fruits (e.g., strawberries), and microbial metabolites . Structurally, it features a methyl group branching at the second carbon of the butanoic acid chain, distinguishing it from straight-chain analogs like butanoic acid (C₄H₈O₂) and pentanoic acid (C₅H₁₀O₂).

This compound is synthesized via amino acid catabolism, particularly from isoleucine through the Ehrlich pathway in yeast and lactic acid bacteria . Under acidic conditions, such as in sourdough fermentation, Lactobacillus sanfranciscensis shifts metabolism to produce this compound alongside 3-methylbutanoic acid from leucine, generating ATP and maintaining redox balance . Industrially, racemic this compound is synthesized via Grignard reactions (e.g., carbon dioxide and 2-chlorobutane) .

Its esters, such as ethyl-2-methylbutanoate, are prized in food and fragrance industries for fruity aromas . The acid itself is used as a flavoring agent in functional foods and cosmetics, particularly in Asia-Pacific and Europe, driven by demand for diverse flavors .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C5_5H10_{10}O2_2
  • Molecular Structure : It is characterized by a butyric acid backbone with a methyl group at the second carbon position.
  • Enantiomers : Exists in two forms: (R)-2-methylbutanoic acid and (S)-2-methylbutanoic acid, which exhibit different sensory properties.

Food Industry Applications

2-Methylbutanoic acid is primarily utilized as a flavoring agent in the food industry due to its distinct sensory characteristics:

  • Flavoring Agent : Both enantiomers contribute to flavor profiles; (S)-2-methylbutanoic acid has a sweet, fruity aroma, while (R)-2-methylbutanoic acid has a pungent, cheesy odor. These properties make them suitable for use in various food products, including:
    • Dairy products
    • Baked goods
    • Confectionery items
  • Natural Occurrence : The compound is found naturally in cocoa beans and fruits like apples and apricots, enhancing its appeal as a natural flavoring agent .
  • Market Demand : The demand for natural flavors has led to increased applications of this compound in the food sector. The global market for this compound is expected to grow significantly due to rising consumer interest in diverse flavors and healthier food options .

Fragrance and Cosmetic Industry

Due to its pleasant odor characteristics, this compound is also used in the fragrance industry:

  • Perfume Ingredient : The compound serves as an intermediate in the synthesis of various esters that are used in perfumes and scented products. Its ability to blend well with other aromatic compounds enhances fragrance formulations .

Biochemical Research

In biochemical contexts, this compound serves several important roles:

  • Metabolite : It is produced during the metabolism of the amino acid leucine, playing a role in microbial metabolism and human metabolism alike. This makes it significant in studies related to nutrition and metabolism .
  • Chiral Building Block : The compound is utilized as a chiral building block in organic synthesis, particularly in the production of other chiral flavor compounds. Its microbial resolution has been explored for synthesizing optically active derivatives .

Case Studies and Research Findings

Several studies have highlighted the applications and implications of this compound:

  • Flavor Profile Analysis : Research has shown that incorporating this compound into food products can significantly enhance their flavor profiles. For example, studies on reduced-sugar sponge cakes demonstrated that adding this compound improved sensory quality without compromising taste .
  • Microbial Synthesis : A study focused on the microbial resolution of 2-methylbutyric acid showcased its potential for producing chiral flavor compounds through biotechnological methods, emphasizing its importance in sustainable flavor production .

Mechanism of Action

2-Methylbutanoic acid exerts its effects through interactions with various molecular targets and pathways. It belongs to the class of methyl-branched fatty acids and can form amide, ester, anhydride, and chloride derivatives. The compound’s mechanism of action involves its incorporation into metabolic pathways where it can influence the synthesis of other molecules .

Comparison with Similar Compounds

Structural and Metabolic Differences

2-Methylbutanoic Acid vs. 3-Methylbutanoic Acid

  • Structure: Both are branched, but 3-methylbutanoic acid (isovaleric acid) has a methyl group at the third carbon.
  • Biosynthesis: this compound derives from isoleucine . 3-Methylbutanoic acid originates from leucine .
  • Sensory Impact: this compound has a lower aroma threshold (0.6–2.4 ppm) than 3-methylbutanoic acid (0.1–0.2 ppm), contributing to rancid or cheese-like odors in fermented products .

This compound vs. Butanoic Acid

  • Structure: Butanoic acid (C₄H₈O₂) is straight-chained.
  • Metabolism: Butanoic acid arises from fatty acid oxidation or lactose fermentation, whereas this compound is linked to amino acid degradation .
  • Odor Profile: Butanoic acid has a stronger rancid smell (detection threshold: 0.1–1 ppm) compared to the sweeter, fruitier notes of this compound esters .

Enantiomeric Properties

This compound exhibits chirality, with the (S)-enantiomer identified in fungal metabolites (e.g., Aspergillus flocculosus) and the (R)-form in some beverages . Unlike isovaline, which shows enantiomeric excess (ee) due to asymmetric photolysis, this compound remains racemic under interstellar polarized light, suggesting abiotic synthesis pathways differ .

Compound Chirality Key Findings Reference
This compound Racemic No ee under circularly polarized light
Isovaline L-ee Meteoritic ee linked to photolytic asymmetry

Functional and Market Comparisons

Market Drivers

  • Growth Factors: Rising demand for fermented and functional foods drives this compound use .
  • Challenges : Price volatility of raw materials (e.g., leucine) affects production costs .

Odor and Sensory Profiles

Compound Odor Description Aroma Threshold (ppm) Key Sources
This compound Cheesy, rancid 0.6–2.4 Fermented foods, strawberries
3-Methylbutanoic acid Sweaty, pungent 0.1–0.2 Cheese, Valeriana spp.
Butanoic acid Rancid butter 0.1–1 Dairy, plant oils
Pentanoic acid Acidic, sour 1–5 Ginkgo biloba

Biological Activity

2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain fatty acid (BCFA) with the chemical formula C5H10O2\text{C}_5\text{H}_{10}\text{O}_2. It is classified as a short-chain fatty acid (SCFA) and is found naturally in various foods, including fruits and cocoa. This article explores its biological activity, particularly in relation to cardiovascular health, metabolic processes, and microbial interactions.

  • Molecular Formula : C₅H₁₀O₂
  • Structural Formula : CH₃CH₂C(CH₃)COOH
  • Isomers : Exists in two enantiomeric forms: (R)-2-methylbutanoic acid and (S)-2-methylbutanoic acid.

Cardiovascular Health

Recent studies have highlighted the potential cardiovascular benefits of 2-methylbutyric acid. A significant investigation involved patients undergoing hemodialysis, where circulating levels of 2-methylbutyric acid were associated with various cardiovascular proteins. Key findings include:

  • Association with BMP-6 : The mean concentration of circulating 2-methylbutyric acid was found to be 0.22±0.02μM0.22\pm 0.02\,\mu M, which was negatively correlated with bone morphogenetic protein 6 (BMP-6), a protein involved in vascular health. The regression analysis indicated a β coefficient of -1.00 (95% CI: -1.45 to -0.55, p<0.001p<0.001) after adjusting for confounding factors such as age, sex, and other cardiovascular risk factors .
  • Mechanistic Pathways : The study suggests that the negative association between 2-methylbutyric acid and BMP-6 may indicate a protective role against cardiovascular complications in patients with end-stage renal disease (ESRD) undergoing hemodialysis .

Metabolic Processes

This compound is also implicated in various metabolic pathways:

  • Isoleucine Biosynthesis : It serves as a precursor in the biosynthesis of isoleucine via anaerobic pathways. This process involves the carboxylation of 2-methylbutyrate, demonstrating its role in amino acid metabolism .
  • Microbial Fermentation : This compound is produced through the fermentation of branched-chain amino acids by gut microbiota, suggesting its significance in gut health and metabolic regulation .

Microbial Resolution

Research has identified specific bacteria capable of utilizing 2-methylbutyric acid, indicating its role as a substrate in microbial metabolism. A novel bacterium isolated from soil has been shown to metabolize this compound effectively . This highlights the importance of this compound not only as a metabolic intermediate but also as an ecological factor influencing microbial communities.

Case Study 1: Hemodialysis Patients

In a cohort study involving 163 patients undergoing hemodialysis, researchers measured circulating levels of 2-methylbutyric acid and its association with cardiovascular biomarkers. The findings support the hypothesis that SCFAs like 2-methylbutyric acid can influence cardiovascular health through their interaction with specific proteins involved in vascular function .

Case Study 2: Isoleucine Metabolism Disorders

A clinical investigation into metabolic disorders revealed that patients presenting with elevated levels of urinary organic acids related to isoleucine metabolism had significant alterations in their levels of this compound. This underscores its role in diagnosing and understanding metabolic dysfunctions associated with branched-chain amino acids .

Research Findings Summary

Study FocusKey FindingsImplications
Cardiovascular HealthNegative correlation with BMP-6 in hemodialysis patientsPotential protective role against cardiovascular disease
Metabolic ProcessesPrecursor for isoleucine; involved in microbial fermentationImportant for amino acid metabolism and gut health
Microbial InteractionsUtilization by specific bacteriaInfluences microbial ecology

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing enantiomerically pure (R)- and (S)-2-methylbutanoic acid?

  • Methodological Answer :

  • (R)-Enantiomer : Synthesized via oxidative cleavage of L-isoleucine using KMnO₄ under acidic conditions, yielding (R)-2-methylbutanoic acid with high stereochemical fidelity .
  • (S)-Enantiomer : Produced via enzymatic esterification using lipases in organic solvents, such as methyl esters, followed by hydrolysis to isolate the acid .
    • Key Tools : Chiral GC or HPLC for enantiomeric purity validation .

Q. How can 2-methylbutanoic acid be quantified in complex biological matrices like fecal samples?

  • Methodological Answer :

  • Use solid-phase microextraction (SPME) with a CAR/PDMS fiber for volatile compound capture, followed by HPLC analysis with a NaH₂PO₄ buffer (pH 2.0) to stabilize short-chain fatty acids (SCFAs). Quantify via external calibration curves .
    • Challenges : Minimize sample degradation by analyzing within 4 hours post-collection to reduce variability (CV% < 15%) .

Q. What spectroscopic techniques are used for structural elucidation of this compound derivatives?

  • Methodological Answer :

  • LC/MS/MS : Identifies photodegradation products (e.g., m/z 175 fragment ions in clinofibrate studies) .
  • FTIR : Cross-referenced with NIST databases to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant suits, and respiratory protection if vapor concentrations exceed 1 ppm .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does photodegradation of pharmaceuticals like clinofibrate generate this compound as a byproduct?

  • Methodological Answer :

  • UV irradiation of clinofibrate induces β-elimination, releasing this compound (confirmed via ESI-LC/MS/MS). Secondary pathways include decarboxylation and cyclohexene elimination .
    • Analytical Validation : Monitor degradation kinetics using HPLC with photodiode array detection (λ = 254 nm) .

Q. What strategies exist for analyzing chiral purity of this compound in pharmaceutical intermediates?

  • Methodological Answer :

  • Chiral Derivatization : Reduce this compound to (R)-2-methylbutan-1-ol using LiAlH₄, then analyze via chiral GC with a β-cyclodextrin column .
  • Direct Separation : Use chiral stationary-phase HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases .

Q. How do enzymatic methods compare to chemical synthesis for producing flavor-active derivatives of this compound?

  • Methodological Answer :

  • Enzymatic : Lipases in organic solvents (e.g., hexane) achieve >90% enantiomeric excess (e.e.) for (S)-methyl esters under mild conditions (25–40°C) .
  • Chemical : Fischer esterification with H₂SO₄ yields racemic mixtures, requiring subsequent chiral resolution .
    • Trade-offs : Enzymatic methods offer stereoselectivity but lower scalability compared to acid-catalyzed routes .

Q. Key Notes

  • For chiral analysis, prioritize peer-reviewed protocols over vendor-specific methods.
  • Contradictions in synthesis yields (e.g., enzymatic vs. chemical) highlight the need for optimization based on application .

Properties

IUPAC Name

2-methylbutanoic acid
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InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
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InChI Key

WLAMNBDJUVNPJU-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C(=O)O
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID5021621
Record name 2-Methylbutanoic acid
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid, Solid, colourless to pale yellow liquid
Record name Butanoic acid, 2-methyl-
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Record name 2-Methylbutyric acid
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Boiling Point

176.00 to 177.00 °C. @ 760.00 mm Hg
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Solubility

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Ethylmethylacetic acid
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Record name 2-Methylbutyric acid
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Density

0.932-0.936
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CAS No.

116-53-0, 9007-16-3, 151687-96-6, 600-07-7
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Synthesis routes and methods

Procedure details

A process for the preparation of 2-methyl-butyric acid comprising (a) oxidizing 2-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 2-methyl-butyric acid and (b) recovering the 2-methyl-butyric acid produced in (a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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reactant
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methylbutanoic acid
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2-Methylbutanoic acid
2-Methylbutanoic acid

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